2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide
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Overview
Description
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide is a chemical compound with a unique structure that includes a hydroxycyclopentyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide typically involves the following steps:
Acylation: Cyclopentylmethanol is acylated using benzoyl chloride in the presence of a base such as pyridine to form the intermediate benzoyl cyclopentylmethanol.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Amidation: The final step involves the reaction of the alcohol with N-methylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of 2-[(1-oxocyclopentyl)methyl]-N-methylbenzamide.
Reduction: Formation of 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide core can interact with hydrophobic pockets within proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide
- N-[(2-hydroxycyclopentyl)methyl]-N-methyl-2-(1-naphthyloxy)acetamide
- 2-cyclopentyl-N-[(1-hydroxycyclopentyl)methyl]-N,2-dimethylpropanamide
Uniqueness
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide is unique due to its specific hydroxycyclopentyl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2594-61-8 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-15-13(16)12-7-3-2-6-11(12)10-14(17)8-4-5-9-14/h2-3,6-7,17H,4-5,8-10H2,1H3,(H,15,16) |
InChI Key |
LQFMMAUQCMHTOV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1CC2(CCCC2)O |
Origin of Product |
United States |
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